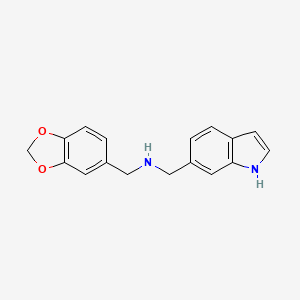
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine
Vue d'ensemble
Description
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine, also known as BIMT-17, is a novel indole-based chemical compound with potential applications in the fields of scientific research, drug discovery, and biochemistry. BIMT-17 has been studied for its ability to interact with various receptors in the body, and its ability to modulate the activity of various enzymes, making it a promising tool for further research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been involved in studies related to the synthesis of N-substituted sulfonamide derivatives, where 1,3-Benzodioxol-5-amine served as a precursor for creating compounds with potential antibacterial activities. These compounds were structurally confirmed using various spectroscopic methods (Aziz‐ur‐Rehman et al., 2015).
- Another study focused on the crystal structure of a related compound, showcasing the importance of structural analysis in understanding the properties and potential applications of these compounds (S. Ö. Yıldırım et al., 2006).
Biological Screening and Potential Activities
- A number of derivatives, including 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1, 2, 4-thiadiazol-2-amine derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential biological relevance of compounds related to N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine (N. Siddiqui & M. Alam, 2016).
- Additionally, compounds with a core structure similar to N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine have been investigated as antagonists of human neuropeptide Y Y5 receptor, indicating potential applications in neurological research (J. Mcnally et al., 2000).
Miscellaneous Applications
- Research has also delved into the synthesis and antimicrobial activity of various compounds related to N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine, further emphasizing the compound's relevance in developing new therapeutics (M. Attia et al., 2014).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1H-indol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-14-5-6-19-15(14)7-12(1)9-18-10-13-2-4-16-17(8-13)21-11-20-16/h1-8,18-19H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZJQHDRIGPUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







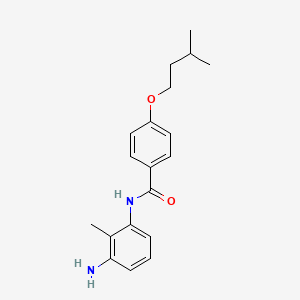



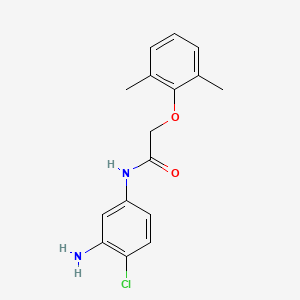
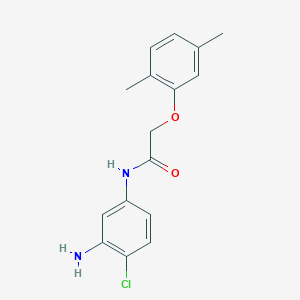
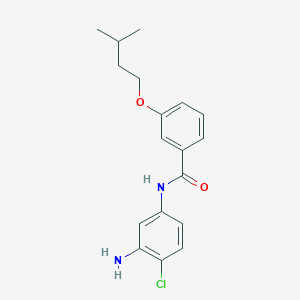

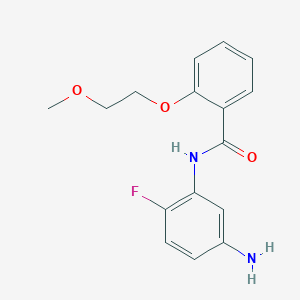
![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)